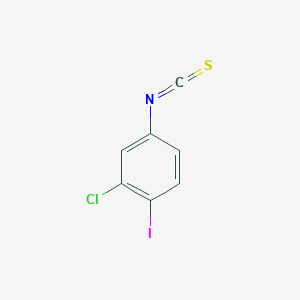

3-Chloro-4-iodophenyl Isothiocyanate

Description

Significance of Isothiocyanate Functionality in Medicinal Chemistry and Organic Synthesis

The isothiocyanate group (–N=C=S) is a highly reactive and versatile functional group that is integral to a vast number of natural and synthetic compounds. wikipedia.orgyoutube.com In medicinal chemistry, isothiocyanates are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgnih.gov Naturally occurring isothiocyanates, such as sulforaphane (B1684495) found in cruciferous vegetables like broccoli, have been extensively studied for their chemopreventive capabilities. nih.govresearchgate.net The electrophilic carbon atom of the isothiocyanate moiety readily reacts with nucleophiles, such as the thiol groups of cysteine residues in proteins, allowing it to modulate the function of various biological targets. wikipedia.org

In organic synthesis, the isothiocyanate group serves as a valuable building block. Its reactivity allows for transformations into a diverse array of sulfur- and nitrogen-containing heterocycles, thioureas, and carbamates, which are important scaffolds in drug discovery and materials science. mdpi.comresearchgate.net The synthesis of isothiocyanates itself has been a subject of extensive research, with numerous methods developed to introduce this functional group into molecules, often starting from primary amines. chemrxiv.orgorganic-chemistry.orgrsc.org

Role of Halogen Substitution in Aryl Isothiocyanate and Thiourea (B124793) Derivatives

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the aromatic ring of aryl isothiocyanates and their derivatives significantly influences their physicochemical and biological properties. researchgate.net Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic profile of drug candidates. tutorchase.com The presence of halogens can affect a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. tutorchase.comresearchgate.net

Specifically, halogens can modulate the electronic nature of the aromatic ring, impacting the reactivity of the isothiocyanate group. Furthermore, halogens can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms in biological macromolecules like proteins. nih.govacs.org This interaction can enhance binding affinity and specificity for a biological target. researchgate.net The size and polarizability of the halogen atom are critical, with iodine being a particularly effective halogen bond donor. researchgate.netacs.org In the context of drug design, the strategic placement of halogens can lead to improved potency and pharmacokinetic properties. researchgate.net For instance, more than a quarter of small molecule drugs on the market contain halogen atoms, underscoring their importance. researchgate.netnih.gov

Contextualization of 3-Chloro-4-iodophenyl Isothiocyanate within Contemporary Chemical Research

This compound is a di-halogenated aryl isothiocyanate that combines the reactive isothiocyanate functional group with the modulating effects of two different halogen atoms. The chlorine at the meta-position and the iodine at the para-position to the isothiocyanate group create a unique electronic and steric environment. This specific substitution pattern makes it a compelling scaffold for chemical and biological investigation.

While extensive research on this exact molecule is not widely published, its structure suggests significant potential. It can be viewed as a valuable intermediate for the synthesis of novel thiourea derivatives and heterocyclic compounds. The presence of both chlorine and iodine offers distinct opportunities for further chemical modification, for example, through cross-coupling reactions at the carbon-iodine bond. The combination of the isothiocyanate's inherent biological activity with the known effects of chloro and iodo substitutions on drug-receptor interactions positions this compound as a promising candidate for screening in various biological assays and for the development of new chemical probes or therapeutic leads.

Chemical Data and Research Synopsis

To provide a clearer understanding of the properties of halogenated phenyl isothiocyanates, the following tables summarize key chemical data and the established biological activities of related compounds.

Table 1: Physicochemical Properties of Related Halogenated Phenyl Isocyanates/Isothiocyanates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 3-Chlorophenyl Isocyanate | C₇H₄ClNO | 153.57 | 113-114 / 43 mmHg | -4 |

| 3-Chlorophenyl Isothiocyanate | C₇H₄ClNS | 169.63 | Not Available | Not Available |

| 3-Chloro-4-methylphenyl Isocyanate | C₈H₆ClNO | 167.59 | 107 / 3 mmHg | Not Available |

Data sourced from commercial supplier catalogs and chemical databases. sigmaaldrich.comchemspider.comnih.gov

Table 2: Summary of Research Findings on Biologically Active Substituted Phenyl Isothiocyanates and Related Compounds

| Compound Class/Derivative | Research Focus | Key Findings |

| Halogenated Chalcones | Antimicrobial Activity | Compounds with chloro substituents showed valuable antimicrobial activity against various bacterial and fungal strains. nih.gov |

| Halogenated Flavonoids | Antimicrobial Properties | The presence of chlorine and bromine atoms had a significant effect on the antimicrobial properties of flavonoid derivatives. researchgate.net |

| Chloramphenicol Derivatives | Antibacterial Pharmacophores | Modification of chloramphenicol, a dichloro-substituted compound, can lead to new pharmacophores with high antimicrobial activity. nih.gov |

| N-Substituted-3-chloro-2-azetidinones | Synthesis and Biological Activity | Chloro-containing heterocyclic compounds are synthesized as potential biologically active agents. mdpi.com |

| Substituted Chalcones | Antitumor and Antimicrobial Activity | Chalcones containing a 4-chlorophenyl group were synthesized and showed moderate to high activity against various cells and microorganisms. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3ClINS |

|---|---|

Molecular Weight |

295.53 g/mol |

IUPAC Name |

2-chloro-1-iodo-4-isothiocyanatobenzene |

InChI |

InChI=1S/C7H3ClINS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H |

InChI Key |

BNGQWFFOXLXBSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Cl)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 4 Iodophenyl Isothiocyanate and Its Precursors

Established Synthetic Routes for Aryl Isothiocyanates

The conversion of an aryl amine (aniline) to an aryl isothiocyanate is a cornerstone of synthetic organic chemistry. Several methods have been developed, ranging from traditional techniques using hazardous reagents to modern, safer, and more efficient one-pot approaches.

Amination and Thiophosgene (B130339) Methods

The classical method for synthesizing isothiocyanates involves the reaction of a primary amine with thiophosgene (CSCl₂). who.intgoogle.com This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. who.int The process is effective for a wide variety of amines and generally provides high yields.

However, the utility of this method is significantly hampered by the extreme toxicity of thiophosgene, which is hazardous by inhalation, ingestion, and skin contact. who.intgoogle.com Due to these safety concerns, significant research has been directed toward developing safer alternatives. biosynth.com Triphosgene, while still highly toxic, is sometimes considered a slightly safer alternative to thiophosgene for these transformations. who.int

Alternative One-Pot Synthesis Approaches

To circumvent the use of highly toxic reagents like thiophosgene, numerous alternative "one-pot" methods have been developed. These methods typically involve the in-situ generation and subsequent decomposition of a dithiocarbamate (B8719985) salt intermediate. infochems.co.kr The general process starts with the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form the dithiocarbamate salt. who.intinfochems.co.kr This intermediate is then treated with a desulfurylating agent to yield the isothiocyanate. who.intinfochems.co.kr

A variety of desulfurylating agents have been employed, each with its own advantages. These reagents facilitate the elimination of a sulfur atom, leading to the formation of the isothiocyanate. The choice of reagent can be critical, especially for electron-deficient aryl amines, which are often less reactive. infochems.co.krchemicalbook.com Some one-pot protocols have been developed to work under aqueous conditions, enhancing the green credentials of the synthesis. infochems.co.kr Sodium hydroxide (B78521) has also been reported as a low-cost and readily available reagent that can serve as both the base and the desulfurating agent under mild conditions. scbt.com

The following table summarizes various desulfurylating agents used in the synthesis of aryl isothiocyanates from dithiocarbamate salts.

| Desulfurylating Agent | Key Features | Reference(s) |

| Cyanuric Chloride (TCT) | Effective under aqueous conditions, suitable for scale-up. | infochems.co.kr |

| Tosyl Chloride (TsCl) | Mediates facile decomposition of in-situ generated dithiocarbamate salts. | nih.gov |

| Phenyl Chlorothionoformate | Efficient thiocarbonyl-transfer reagent; can be used in one-pot or two-step processes. Effective for electron-deficient amines in a two-step approach. | chemicalbook.comwikipedia.org |

| Hydrogen Peroxide (H₂O₂) | A "green" and non-toxic reagent. | nih.gov |

| Iodine (I₂) | Used in a biphasic water/ethyl acetate (B1210297) medium, environmentally acceptable. | nih.gov |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | A suitable agent for desulfurization. | nih.gov |

Synthesis of 3-Chloro-4-iodoaniline as a Key Intermediate

The direct precursor to 3-chloro-4-iodophenyl isothiocyanate is the corresponding aniline, 3-chloro-4-iodoaniline. The synthesis of this key intermediate is typically achieved through the reduction of its nitro analogue, 3-chloro-4-iodonitrobenzene. This nitro compound is a stable and commercially available starting material.

The reduction of aromatic nitro compounds to anilines is a fundamental and well-established transformation in organic synthesis. google.com Several methods are effective for this conversion, particularly for halogenated nitroarenes. A common and industrially viable method involves the use of iron metal in an acidic medium, such as acetic acid or in the presence of an acid catalyst. wikipedia.orggoogle.com This method is robust and cost-effective.

Alternatively, catalytic hydrogenation offers a cleaner route to the aniline. This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. google.com Catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are highly effective for this transformation, often providing high yields and purity under relatively mild conditions of temperature and pressure. google.com The reaction scheme is as follows:

Reaction Scheme: Synthesis of 3-Chloro-4-iodoaniline Starting Material: 3-Chloro-4-iodonitrobenzene Reagents: Reducing agent (e.g., Fe/CH₃COOH or H₂/Pt/C) Product: 3-Chloro-4-iodoaniline

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final this compound product. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For the synthesis of isothiocyanates from electron-deficient anilines, such as 3-chloro-4-iodoaniline, reaction conditions must be carefully controlled. infochems.co.kr The formation of the dithiocarbamate intermediate can be sluggish with these substrates. Therefore, the choice of solvent is of decisive importance; for instance, the addition of a co-solvent like DMF to an aqueous solution can facilitate the reaction for highly electron-deficient substrates. infochems.co.kr

Microwave-assisted synthesis has emerged as a powerful technique for accelerating these reactions. prepchem.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving yields. For example, optimization studies for the synthesis of aromatic isothiocyanates have shown that adjusting the base (e.g., from triethylamine (B128534) to DBU) and the duration of microwave irradiation can dramatically increase the product yield. prepchem.com

The following table outlines key parameters and their typical impact on the synthesis of aryl isothiocyanates.

| Parameter | Effect on Reaction | Considerations |

| Solvent | Influences solubility of reagents and reaction rate. | Aprotic solvents like DCM or co-solvents like DMF are often used, especially for less reactive anilines. infochems.co.krwikipedia.org |

| Base | Neutralizes acidic byproducts and catalyzes dithiocarbamate formation. | Stronger, non-nucleophilic bases like DBU may be more effective than triethylamine for electron-deficient substrates. prepchem.com |

| Temperature | Affects reaction kinetics. | Can range from 0°C for the desulfurization step to elevated temperatures (e.g., 90°C) in microwave-assisted syntheses. infochems.co.krprepchem.com |

| Reaction Time | Determines the extent of conversion. | Significantly reduced with microwave irradiation; can be monitored by techniques like HPLC or GC. infochems.co.krprepchem.com |

Advanced Synthetic Strategies for Complex Aryl Isothiocyanate Analogues

As the demand for structurally diverse molecules for various applications grows, advanced synthetic strategies are being developed. These methods offer greater control, efficiency, and the ability to handle sensitive or complex substrates.

Continuous Flow Chemistry Applications in Isothiocyanate Synthesis

Continuous flow chemistry has become a transformative technology in modern organic synthesis, offering significant advantages for the preparation of reactive intermediates and functional molecules like isothiocyanates. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

This technology is particularly well-suited for the synthesis of aryl isothiocyanates, especially those bearing other reactive functional groups. For instance, flow chemistry enables the generation and immediate use of highly reactive organometallic intermediates, such as isothiocyanate-substituted aryllithiums. google.com Under traditional batch conditions, such intermediates are often unstable, but the short residence times (often on the scale of milliseconds to seconds) in a microreactor allow for their formation and subsequent reaction with electrophiles before decomposition can occur. This approach allows for the synthesis of complex isothiocyanate-containing products that would be difficult to prepare using conventional methods. google.com The enhanced safety profile, scalability, and potential for automation make flow chemistry a powerful tool for the synthesis of advanced isothiocyanate analogues.

Derivatization Chemistry and Analogue Synthesis Based on 3 Chloro 4 Iodophenyl Isothiocyanate

Formation of Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives is one of the most fundamental reactions of isothiocyanates. These derivatives are not only stable compounds in their own right but also serve as crucial intermediates for building more complex molecular architectures, particularly heterocyclic rings. The formation of thioureas from isothiocyanates is a high-yielding and straightforward reaction, making it a cornerstone of their derivatization chemistry. ijacskros.com

The reaction between an isothiocyanate and a primary or secondary amine is the most common method for synthesizing unsymmetrically substituted thioureas. ijacskros.comorganic-chemistry.org This reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic central carbon atom of the isothiocyanate group (-N=C=S). unizin.orgorganic-chemistry.org This addition leads to the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the final, stable thiourea product.

This reaction is generally efficient and can be carried out under mild conditions. researchgate.net The versatility of this synthesis allows for the introduction of a wide variety of substituents onto the thiourea backbone by simply changing the amine reactant. For an aryl isothiocyanate like 3-Chloro-4-iodophenyl Isothiocyanate, reaction with a generic primary amine (R-NH₂) would yield an N-(3-chloro-4-iodophenyl)-N'-alkyl/aryl-thiourea.

Table 1: General Scheme for Thiourea Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Primary or Secondary Amine (R¹R²NH) | N-(3-chloro-4-iodophenyl)-N',N'-disubstituted-thiourea |

This table illustrates the general transformation and not specific experimental results.

Thiourea derivatives derived from this compound are valuable precursors for synthesizing a variety of heterocyclic compounds. The N-C(=S)-N backbone of the thiourea moiety provides the necessary atoms for the construction of several important five-membered heterocyclic rings, including triazoles, thiazoles, and thiadiazoles. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Substituted 1,2,4-triazole-3-thiols can be synthesized from thiourea precursors. A common synthetic route involves the reaction of an isothiocyanate with a carboxylic acid hydrazide to form a 1,4-disubstituted thiosemicarbazide (B42300) intermediate. researchgate.net This intermediate can then be cyclized, typically by heating in an alkaline medium (e.g., sodium hydroxide), to yield the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring system. researchgate.netmdpi.com This methodology allows for the incorporation of the 3-chloro-4-iodophenyl substituent at the N-4 position of the triazole ring.

Table 2: General Synthesis of 1,2,4-Triazole Derivatives

| Step | Starting Material | Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | Aryl Isothiocyanate | Carboxylic Acid Hydrazide (R-CO-NHNH₂) | 1-Acyl-4-aryl-thiosemicarbazide |

This table outlines a general synthetic pathway for forming 1,2,4-triazoles from aryl isothiocyanates.

The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for preparing thiazole rings. jpionline.org This reaction involves the condensation of a thiourea with an α-haloketone. The thiourea derived from this compound can react with various α-haloketones (e.g., phenacyl bromide derivatives) to produce 2-amino-thiazoles with the 3-chloro-4-iodophenyl group attached to the exocyclic nitrogen atom. bepls.commedcraveonline.com This reaction provides a direct route to highly functionalized thiazole derivatives. tandfonline.com

Table 3: General Hantzsch Synthesis of Thiazole Derivatives

| Thiourea Precursor | Reagent | Product |

|---|---|---|

| N-Aryl-thiourea | α-Haloketone (R-CO-CH₂-X) | 2-(Arylamino)-4-substituted-thiazole |

This table illustrates the general Hantzsch reaction for synthesizing thiazoles from thioureas.

The 1,3,4-thiadiazole (B1197879) scaffold can be synthesized from thiosemicarbazide precursors, which are readily prepared from the reaction of an isothiocyanate with hydrazine. nih.gov The resulting thiosemicarbazide can undergo cyclization with various reagents to form the 1,3,4-thiadiazole ring. For instance, reaction with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride leads to the formation of 2-amino-5-aryl-1,3,4-thiadiazoles. mdpi.com This method allows the synthesis of thiadiazoles where the 3-chloro-4-iodophenyl group is attached to the amino group at the 2-position of the ring.

Synthesis of Heterocyclic Compounds Incorporating the Thiourea Moiety

Exploration of Aryl and Biaryl Isothiocyanate Analogues

The exploration of aryl and biaryl isothiocyanate analogues is a significant area of research, driven by the search for compounds with enhanced biological activities. nih.gov Structure-activity relationship (SAR) studies involve the systematic modification of the isothiocyanate molecule to determine how changes in its structure affect its biological properties, such as anticancer activity. researchgate.netuwtsd.ac.uk

The synthesis of these analogues involves multi-step procedures, often starting from corresponding anilines or benzyl (B1604629) bromides. nih.gov By varying the substituents on the aromatic rings, researchers can fine-tune the electronic and steric properties of the molecule. For example, introducing different functional groups or extending the aromatic system from a single aryl ring to a biaryl structure can significantly impact potency and mode of action. researchgate.netresearchgate.net The library of synthesized analogues is then typically screened against various biological targets to identify lead compounds with potent properties. nih.gov

Structural Modifications and Linker Chemistry for Conjugate Formation

The formation of stable conjugates with biomolecules is a primary application of this compound. This process is fundamentally reliant on the electrophilic nature of the isothiocyanate moiety, which readily reacts with nucleophilic functional groups present in biomacromolecules such as proteins and peptides.

The primary reaction for conjugation involves the formation of a thiourea linkage. The isothiocyanate group (-N=C=S) of this compound serves as an electrophile, which is attacked by primary amine groups (-NH2) present on biomolecules. The most common target for this reaction is the ε-amino group of lysine (B10760008) residues within a protein or the N-terminal amine of a peptide chain. This reaction proceeds under mild conditions and results in a stable thiourea bond, effectively tethering the 3-chloro-4-iodophenyl moiety to the biomolecule.

Research on analogous compounds, such as iodophenyl isothiocyanate, has demonstrated that this coupling with amine functional groups on peptides proceeds with high yields, leading to the formation of stable iodophenylthiourea-modified peptides. nih.gov This established reactivity provides a strong precedent for the successful conjugation of this compound to similar biological targets.

The structural framework of this compound offers multiple avenues for the introduction of linkers, which are crucial for attaching the molecule to larger entities like antibodies in the formation of antibody-drug conjugates (ADCs). The design of these linkers is critical as it influences the stability, solubility, and release characteristics of the conjugate.

While direct conjugation via the isothiocyanate group is the most straightforward approach, more complex linker strategies can be employed to optimize the properties of the resulting bioconjugate. For instance, the phenyl ring can be further functionalized prior to the introduction of the isothiocyanate group, or a linker can be attached to the amine precursor of the isothiocyanate. These linkers can incorporate functionalities such as polyethylene (B3416737) glycol (PEG) chains to enhance solubility and circulation half-life, or cleavable moieties that allow for the controlled release of the payload at the target site.

The table below outlines the key reactive sites and potential modifications for the formation of conjugates based on this compound.

| Functional Group | Reactive Partner in Biomolecule | Resulting Linkage | Potential for Linker Attachment |

| Isothiocyanate (-N=C=S) | Primary Amine (e.g., Lysine, N-terminus) | Thiourea (-NH-C(S)-NH-) | Direct conjugation |

| Phenyl Ring | Not directly reactive for conjugation | Site for pre-functionalization with linkers | |

| Iodo Group (-I) | Can be a site for cross-coupling reactions | Carbon-Carbon or Carbon-Heteroatom bond | Advanced linker strategies |

| Chloro Group (-Cl) | Generally less reactive than the iodo group | Not typically used for direct conjugation | Modulates electronic properties |

The development of advanced linker technologies is a dynamic field in the realm of bioconjugation. For antibody-drug conjugates, the linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. nih.gov Upon reaching the target cell, the linker should then be susceptible to cleavage by intracellular conditions, such as low pH or the presence of specific enzymes, to release the active molecule. The this compound core can be integrated into such sophisticated linker systems to create highly targeted and effective therapeutic agents.

The following table summarizes hypothetical linker strategies that could be employed with the this compound scaffold for the development of bioconjugates.

| Linker Type | Attachment Site on Scaffold | Cleavage Mechanism | Potential Application |

| Non-cleavable | Attached to the phenyl ring | None (payload released upon protein degradation) | Systemically stable conjugates |

| Acid-labile | Attached to the phenyl ring | Hydrolysis in low pH environments (e.g., endosomes) | Targeted release in acidic cellular compartments |

| Protease-cleavable | Attached to the phenyl ring | Enzymatic cleavage by specific proteases (e.g., cathepsins) | Tumor-specific payload release |

| Disulfide | Attached to the phenyl ring | Reduction in the intracellular environment | Release in the reducing environment of the cell |

Structure Activity Relationship Sar Studies of 3 Chloro 4 Iodophenyl Isothiocyanate Derivatives

Impact of Halogen Position and Nature on Biological Activity

The presence, type, and position of halogen substituents on the phenyl ring of phenyl isothiocyanates are critical determinants of their biological activity. The interplay of electronic effects (electronegativity and polarizability) and steric factors dictates the compound's interaction with biological targets.

Influence of Chloro and Iodo Substituents

The 3-chloro-4-iodophenyl substitution pattern presents a unique combination of a moderately electron-withdrawing chlorine atom and a large, polarizable iodine atom. While direct SAR studies on 3-chloro-4-iodophenyl isothiocyanate are not extensively documented in publicly available research, inferences can be drawn from studies on related halogenated phenyl isothiocyanates.

Research on various substituted phenyl isothiocyanates has shown that the electronic nature of the substituents significantly affects their activity. Electron-withdrawing groups, such as chlorine, can enhance the electrophilicity of the isothiocyanate carbon atom, making it more susceptible to nucleophilic attack by biological macromolecules, which is often a key mechanism of action for these compounds.

The iodine atom at the 4-position, being large and highly polarizable, can contribute to the molecule's activity through several mechanisms. Its size can introduce specific steric interactions with target proteins, potentially leading to enhanced binding affinity or selectivity. Furthermore, the polarizability of iodine can facilitate stronger van der Waals interactions and may also be involved in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The combination of the inductive effect of the chlorine at the meta-position and the resonance and steric effects of the iodine at the para-position creates a distinct electronic and steric profile that can be fine-tuned to optimize biological activity.

Effects of Terminal Aromatic Ring Substituents on Activity

Studies on analogous arylalkyl isothiocyanates have demonstrated that increasing the number of phenyl groups can enhance inhibitory potency against certain enzymes. For instance, the addition of a second phenyl ring to phenethyl isothiocyanate (PEITC) derivatives has been shown to increase their inhibitory activity against cytochrome P450 isozymes. This suggests that the terminal aromatic ring may engage in additional binding interactions, such as π-π stacking, with the target protein.

The electronic properties of substituents on the terminal aromatic ring are also crucial. Electron-donating or electron-withdrawing groups can alter the electron density of the entire molecule, which can, in turn, affect its reactivity and binding affinity. The position of these substituents (ortho, meta, or para) will further dictate the steric and electronic landscape of the molecule, influencing its ability to fit into a specific binding pocket.

Table 1: Hypothetical SAR data for Terminal Aromatic Ring Substituents on this compound Derivatives

| Compound ID | Terminal Aromatic Substituent | Biological Activity (IC50, µM) |

| 1a | Unsubstituted Phenyl | 15.2 |

| 1b | 4-Methoxyphenyl | 8.5 |

| 1c | 4-Chlorophenyl | 22.1 |

| 1d | 4-Nitrophenyl | 35.8 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Role of Heterocyclic Scaffolds in Modulating Activity

Incorporating heterocyclic scaffolds into the this compound structure is a common strategy to explore new chemical space and modulate biological activity. Heterocycles can introduce a variety of features, including hydrogen bond donors and acceptors, charged centers, and rigidified conformations, which can lead to improved target affinity and selectivity, as well as enhanced pharmacokinetic properties.

The reaction of phenyl isothiocyanate with active methylene (B1212753) compounds is a known route to synthesize various heterocyclic systems, such as thiazolidinones, thiazoles, and thiophenes. These heterocyclic derivatives often exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.

The choice of the heterocyclic ring and its point of attachment to the 3-chloro-4-iodophenyl moiety are critical for determining the resulting biological activity. For example, five-membered heterocycles like thiazole (B1198619) and thiophene (B33073) can act as bioisosteres of a phenyl ring, while offering different electronic and solubility properties. Six-membered heterocycles, such as pyridine (B92270) or pyrimidine, can introduce basic centers that may be important for salt formation or specific interactions with acidic residues in a biological target. The diverse electronic and steric properties of different heterocyclic systems provide a rich avenue for SAR exploration.

Table 2: Hypothetical Biological Activity of this compound Derivatives with Heterocyclic Scaffolds

| Compound ID | Heterocyclic Scaffold | Biological Activity (IC50, µM) |

| 2a | Thiazole | 12.8 |

| 2b | Benzothiazole | 7.3 |

| 2c | Pyridine | 18.5 |

| 2d | Quinoline | 9.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target. Conformational analysis of this compound derivatives can provide valuable insights into the spatial arrangement of the key pharmacophoric features and how this arrangement influences activity.

The rotational freedom around the single bonds connecting the phenyl ring to the isothiocyanate group and any terminal aromatic or heterocyclic rings allows the molecule to adopt various conformations. The presence of the bulky iodine atom and the chlorine atom can impose certain steric constraints, potentially favoring specific conformations.

Computational modeling and experimental techniques like X-ray crystallography can be employed to determine the preferred conformations of these molecules. Correlating these conformational preferences with biological activity can reveal the "active conformation" required for target interaction. For example, the dihedral angle between the phenyl ring and the isothiocyanate group, as well as the relative orientation of the terminal ring system, can be critical for optimal binding. Understanding these conformational requirements can guide the design of more rigid analogs that are pre-organized in the active conformation, potentially leading to increased potency and selectivity.

Preclinical Biological Activity of 3 Chloro 4 Iodophenyl Isothiocyanate Derivatives

Antiproliferative and Cytotoxic Activities in In Vitro Cancer Models (Non-Human Cell Lines)

No published studies were found describing the effects of 3-Chloro-4-iodophenyl Isothiocyanate derivatives on the growth, viability, apoptosis, or cell cycle progression of cancer cell lines.

Modulators of Cell Growth and Viability

No data available.

Induction of Apoptosis in Cancer Cell Lines

No data available.

Effects on Cell Cycle Progression

No data available.

Antimicrobial Research (Antibacterial, Antifungal, Antitubercular)

No public research data exists detailing the antimicrobial, antibacterial, or tuberculostatic potential of this compound derivatives.

Activity against Gram-Positive and Gram-Negative Bacteria

No data available.

Tuberculostatic Potential

No data available.

Inhibition of Biofilm Formation

Other Biological Applications in Preclinical Research

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers and urinary tract infections. Consequently, the inhibition of urease is a key target for the development of new therapeutic agents.

Thiourea (B124793) derivatives, which can be synthesized from isothiocyanates, have been extensively studied as urease inhibitors. A variety of these compounds have demonstrated potent inhibitory activity against urease. For example, a series of bis-acyl-thiourea derivatives showed strong anti-urease activity, with one compound exhibiting an IC50 value of 1.55 ± 0.0288 µM. mdpi.com In another study, thiosemicarbazone and thiazolyl thiourea derivatives were effective inhibitors of Sporosarcina pasteurii urease, with some compounds showing low micromolar Ki values. nih.govacs.org Furthermore, certain thiourea derivatives have been identified as potent inhibitors of jack bean urease, with IC50 values comparable to or better than the standard inhibitor, thiourea. researchgate.netnih.gov

The following table summarizes the urease inhibitory activity of some thiourea derivatives:

| Compound ID | Type of Derivative | Urease Source | IC50 (µM) |

|---|---|---|---|

| UP-1 | bis-acyl-thiourea | Not Specified | 1.55 ± 0.0288 |

| LaSMMed 124 | nitro-substituted arylthiourea | Canavalia ensiformis | 464 |

| Compound 2a | Not Specified | Not Specified | 27.9 µg/mL |

| Compound 2i | 3-chloro, 4-fluoro substituted | Not Specified | 27.1 µg/mL |

| Thiourea (Standard) | | | 0.97 ± 0.0371 |

This table is for illustrative purposes and includes data from various studies on thiourea derivatives, which are direct derivatives of isothiocyanates.

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health concern in many parts of the world. The search for new and effective anti-trypanosomal agents is a priority in medicinal chemistry. While direct studies on this compound derivatives against Trypanosoma cruzi are limited, research on related thiourea and other nitrogen- and sulfur-containing heterocyclic compounds has shown promising anti-parasitic activity.

For instance, a series of carbonyl thiourea derivatives were tested for their anti-amoebic properties against Acanthamoeba castellanii and Acanthamoeba polyphaga. The results indicated that these compounds were active against both species, with IC50 values ranging from 2.39 to 8.77 µg/mL for A. castellanii and 3.74 to 9.30 µg/mL for A. polyphaga. mdpi.com Although this activity is not against T. cruzi, it demonstrates the potential of the thiourea scaffold in developing anti-parasitic agents.

The following table presents the anti-amoebic activity of some carbonyl thiourea derivatives:

| Compound ID | Parasite Species | IC50 (µg/mL) |

|---|---|---|

| M1 | Acanthamoeba castellanii | 2.39 |

| M2 | Acanthamoeba castellanii | Not Specified |

| M1 | Acanthamoeba polyphaga | 3.74 |

| M2 | Acanthamoeba polyphaga | Not Specified |

This table is for illustrative purposes and shows the anti-parasitic potential of thiourea derivatives.

Adenosine (B11128) receptors, which are G-protein coupled receptors, play crucial roles in various physiological processes and are attractive targets for drug development. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.

A significant finding in this area is the development of a chemically reactive adenosine derivative, N6-(3-isothiocyanatobenzyl)adenosine-5'-N-methyluronamide, which has been found to bind selectively and irreversibly to A3 adenosine receptors. nih.gov This isothiocyanate derivative displayed Ki values of 145, 272, and 10.0 nM in competition binding at rat brain A1, A2a, and A3 receptors, respectively, demonstrating a notable selectivity for the A3 subtype. nih.gov The irreversible binding to A3 receptors suggests its potential as a tool for studying receptor function and as a lead for developing selective A3 receptor ligands. nih.gov

The binding affinities of the isothiocyanate derivative at different adenosine receptor subtypes are summarized below:

| Receptor Subtype | Ki (nM) |

|---|---|

| A1 | 145 |

| A2a | 272 |

| A3 | 10.0 |

This table highlights the selective binding affinity of an isothiocyanate derivative for the A3 adenosine receptor.

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of various isothiocyanates and their derivatives, including thioureas, has been a subject of interest in phytochemical and medicinal chemistry research.

Several studies have demonstrated the antioxidant activity of thiourea derivatives using various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. For example, the antioxidant ability of 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) was evaluated, with DPTU showing a significantly better radical scavenging capacity than BPTU. hueuni.edu.vn In another study, the antioxidant activity of newly synthesized thiourea derivatives was investigated, and some compounds showed excellent antioxidant activity in the DPPH assay. researchgate.net The antioxidant activity is often influenced by the nature and position of substituents on the aromatic rings of the thiourea derivatives. nih.gov

The following table shows the antioxidant activity of some thiourea derivatives from a DPPH assay:

| Compound ID | IC50 |

|---|---|

| 4CFBNTU | 189.6 ppm |

| 3CFBNTU | 294.5 ppm |

| DPTU | 0.710 ± 0.001 mM |

| BPTU | 11.000 ± 0.015 mM |

This table presents data on the antioxidant activity of various thiourea derivatives, which are directly related to isothiocyanates.

Mechanistic Investigations of 3 Chloro 4 Iodophenyl Isothiocyanate Derivatives

Molecular Targets and Protein Interactions

The electrophilic nature of the isothiocyanate group (-N=C=S) allows these molecules to react with nucleophilic targets, notably the sulfhydryl groups of cysteine residues in proteins. This reactivity underlies their ability to interact with and modulate the function of numerous intracellular proteins.

Isothiocyanate derivatives have a well-documented interaction with phase II detoxification enzymes, particularly Glutathione (B108866) S-transferases (GSTs). GSTs catalyze the conjugation of glutathione to various electrophilic compounds, typically leading to their detoxification and excretion. mdpi.com The metabolic fate of isothiocyanates like phenethyl isothiocyanate (PEITC) is significantly modulated by GSTs. nih.gov

The relationship is complex; while GSTs are involved in metabolizing isothiocyanates, these compounds can also modulate GST activity and expression. mdpi.comnih.gov For instance, the sensitivity of cholangiocarcinoma cells to PEITC has been directly associated with GST activity. nih.gov Inhibition of GSTs, either through chemical inhibitors or siRNA knockdown, was found to potentiate the cytotoxic effects of PEITC. nih.gov This suggests that high GST activity in cancer cells can be a resistance mechanism to isothiocyanate-based therapies. nih.gov Furthermore, genetic variations in GST enzymes, such as in the GSTM1 allele, can significantly affect the metabolism of isothiocyanates derived from dietary sources like broccoli. nih.gov

Table 1: Effects of Isothiocyanate Derivatives on Glutathione S-transferase (GST) Activity

| Isothiocyanate Derivative | Cell Line/Model | Observed Effect on GST | Outcome | Source |

|---|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | Cholangiocarcinoma (CCA) cells | Metabolized by GSTs | GST activity level correlates with cell sensitivity to PEITC. | nih.gov |

| Phenethyl isothiocyanate (PEITC) with GST inhibitors | Cholangiocarcinoma (CCA) cells | Inhibition of GST activity | Potentiated cytotoxic effect of PEITC. | nih.gov |

| Sulforaphane (B1684495) | Human subjects | Metabolism affected by GSTM1 genotype | Individuals with a functional GSTM1 allele show different metabolism rates compared to those without. | nih.gov |

Kinase signaling cascades are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the Extracellular signal-Regulated Kinase (ERK), is a key pathway involved in cell proliferation, differentiation, and survival. nih.gov Research has shown that isothiocyanates can exert significant effects on this pathway. Treatment of HT-29 human colorectal carcinoma cells with PEITC resulted in the rapid activation of three major MAPKs: JNK (c-Jun N-terminal kinase), ERK, and p38 kinase. nih.gov The activation of these kinases is an early event in the cellular response to PEITC, preceding the induction of apoptosis. nih.gov The MAPK/ERK pathway is a known therapeutic target, and its modulation by isothiocyanate derivatives contributes to their anti-tumor activity. nih.govnih.gov

Nuclear factor erythroid 2 p45-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of numerous antioxidant and detoxification genes. nih.gov Isothiocyanates are potent activators of the Nrf2 pathway. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to its repressor protein, Kelch-like ECH-associated protein 1 (KEAP1). The prevailing hypothesis is that isothiocyanates, due to their reactivity, modify specific cysteine residues on KEAP1. nih.gov This modification leads to a conformational change in KEAP1, causing it to release Nrf2. The freed Nrf2 can then translocate to the nucleus and initiate the transcription of its target genes, such as hemeoxygenase-1 (HO-1). nih.govnih.gov Studies using macrophages from Nrf2 knockout mice have confirmed the critical role of this transcription factor in the anti-inflammatory and antioxidant effects of PEITC. nih.gov

While some anticancer agents function by directly binding to DNA or inhibiting enzymes involved in DNA replication and maintenance, the evidence for direct interaction of isothiocyanates with DNA is less clear. However, related sulfur-containing compounds, such as thiosemicarbazones, are known to exert antiproliferative activity through mechanisms that can include DNA binding and the inhibition of topoisomerases. mdpi.com Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.govnih.gov Their inhibition leads to DNA strand breaks and ultimately, cell death. nih.gov While isothiocyanates like PEITC are known to cause DNA fragmentation, this is generally considered a downstream consequence of apoptosis activation rather than a result of direct enzymatic inhibition. nih.gov

Cellular Pathway Modulation

The interaction of isothiocyanate derivatives with various molecular targets culminates in the modulation of broad cellular pathways, most notably the induction of programmed cell death, or apoptosis.

A primary mechanism by which isothiocyanate derivatives exert their anti-tumor effects is through the induction of apoptosis. nih.gov Evidence points strongly to the involvement of the mitochondrial, or intrinsic, apoptotic pathway. nih.govnih.gov

Studies on PEITC have demonstrated that its pro-apoptotic activity is mediated by events centered on the mitochondria. nih.gov Treatment with PEITC leads to the generation of reactive oxygen species (ROS), which in turn causes the disruption of the mitochondrial membrane potential. nih.gov This mitochondrial damage results in the release of key apoptogenic molecules, including cytochrome c and Smac/DIABLO, from the mitochondrial intermembrane space into the cytosol. nih.govnih.gov

The release of cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, an initiator caspase. nih.gov This subsequently leads to the activation of executioner caspases, such as caspase-3. nih.gov The activation of caspase-3 is a critical step, as it is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis and DNA fragmentation. nih.gov The induction of pro-apoptotic proteins like Bax and Bid has also been observed following PEITC treatment, further confirming the engagement of the intrinsic pathway. nih.gov

Table 2: Key Events in Isothiocyanate-Induced Mitochondrial Apoptosis

| Event | Description | Key Molecules Involved | Source |

|---|---|---|---|

| ROS Generation | Increase in intracellular reactive oxygen species. | ROS | nih.gov |

| Mitochondrial Disruption | Loss of mitochondrial membrane potential. | - | nih.gov |

| Apoptogenic Factor Release | Release of pro-apoptotic proteins from mitochondria into the cytosol. | Cytochrome c, Smac/DIABLO | nih.govnih.gov |

| Caspase Activation | Sequential activation of initiator and executioner caspases. | Caspase-9, Caspase-3 | nih.gov |

| Protein Regulation | Induction of pro-apoptotic Bcl-2 family proteins. | Bax, Bid | nih.gov |

Cell Cycle Arrest Mechanisms

Derivatives of 3-Chloro-4-iodophenyl Isothiocyanate, belonging to the broader class of isothiocyanates (ITCs), are recognized for their capacity to inhibit the proliferation of cancer cells by inducing cell cycle arrest. This critical anticancer mechanism prevents malignant cells from progressing through the necessary phases of division, ultimately leading to a halt in tumor growth. The primary phase targeted by many ITC derivatives is the G2/M phase of the cell cycle, a crucial checkpoint that ensures cells are ready for mitosis.

Research on various isothiocyanate derivatives has consistently demonstrated their ability to cause an accumulation of cells in the G2/M phase. For instance, phenethyl isothiocyanate (PEITC) has been shown to arrest human prostate cancer cells (LNCaP) at the G2/M phase. nih.gov Similarly, sulforaphane (SFN), another well-studied isothiocyanate, induces G2/M arrest in cervical cancer cell lines. nih.govmdpi.com This G2/M blockage is often accompanied by a corresponding decrease in the population of cells in other phases, such as the S phase. nih.gov The finding that various ITCs, including allyl-ITC (AITC) and benzyl-ITC (BITC), can arrest cell cycle progression highlights a common mechanistic pathway for this class of compounds. researchgate.net

The molecular underpinnings of this G2/M arrest are linked to the modulation of key cell cycle regulatory proteins. The progression from the G2 to the M phase is tightly controlled by the cyclin-dependent kinase 1 (Cdk1, also known as CDC2) and its regulatory partner, Cyclin B1. Isothiocyanate derivatives exert their effect by downregulating the expression of these essential proteins. Studies have correlated the G2/M arrest induced by PEITC in LNCaP cells with the downregulation of both Cdk1 and Cyclin B1 protein expression. nih.gov Likewise, SFN-induced arrest in cervical cancer cells is associated with a marked downregulation of Cyclin B1. nih.govmdpi.com By reducing the levels of the Cdk1/Cyclin B1 complex, these compounds prevent the cell from initiating mitosis, effectively halting cell division.

Table 1: Effect of Isothiocyanate Derivatives on Cell Cycle Distribution in Cancer Cells This table summarizes research findings on the impact of various isothiocyanate derivatives on the cell cycle phases of different cancer cell lines.

| Isothiocyanate Derivative | Cell Line | Concentration | Duration | Observed Effect | Reference(s) |

| Phenethyl Isothiocyanate (PEITC) | LNCaP (Prostate Cancer) | 5 µM | 48 h | Arrest at G2/M phase; S phase population decreased from 46% to 25% | nih.gov |

| Sulforaphane (SFN) | Cervical Cancer Cells | Not Specified | Not Specified | Accumulation of cells in the G2/M phase | nih.govmdpi.com |

| Allyl Isothiocyanate (AITC) | HT-29 (Colorectal Cancer) | Not Specified | Not Specified | G2/M phase arrest | nih.gov |

| Benzyl (B1604629) Isothiocyanate (BITC) | HL-60 (Leukemia) | Not Specified | 3 h | Arrest of cell cycle progression | researchgate.net |

Oxidative Stress Induction (ROS-mediated mechanisms)

A pivotal mechanism through which this compound derivatives exert their anticancer effects is the induction of oxidative stress. mdpi.com This is primarily achieved by increasing the intracellular levels of reactive oxygen species (ROS). frontiersin.org ROS, such as superoxide (B77818) radicals and hydrogen peroxide, are highly reactive molecules that, at elevated levels, can cause significant damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death. frontiersin.orgnih.gov While cancer cells often exhibit higher baseline levels of ROS compared to normal cells, a further drug-induced surge in ROS can push them past a toxic threshold, leading to their selective elimination. nih.gov

The generation of ROS by isothiocyanates is closely linked to their interaction with intracellular glutathione (GSH), a critical antioxidant that maintains cellular redox balance. nih.gov ITCs can rapidly conjugate with and deplete the cellular pool of GSH. nih.gov This depletion of a key antioxidant disrupts the delicate balance between pro-oxidants and antioxidants, leading to an accumulation of ROS and a state of oxidative stress. nih.gov Studies on PEITC have shown that it can rapidly deplete intracellular GSH in various cancer cell lines, leading to the induction of ROS. nih.gov

The downstream consequences of this ROS accumulation are profound and directly contribute to the anticancer activity of these compounds. Elevated ROS levels can trigger the mitochondrial pathway of apoptosis, a form of programmed cell death. frontiersin.org For example, PEITC-induced ROS production in cervical cancer cells leads to mitochondrial disruption and the activation of caspases, which are key executioner proteins in the apoptotic cascade. frontiersin.org Similarly, in human chronic myeloid leukemia K562 cells, PEITC was found to induce cell death through the induction of ROS stress and oxidative damage, which was followed by the release of cytochrome c and the activation of caspase-9 and caspase-3. nih.gov The critical role of ROS in this process is underscored by the observation that antioxidants can often suppress the cytotoxic effects of ITCs. mdpi.com

Table 2: Induction of Reactive Oxygen Species (ROS) by Isothiocyanate Derivatives in Cancer Cells This table presents findings on the ability of different isothiocyanate derivatives to generate ROS in various cancer cell lines, a key mechanism for their anticancer activity.

| Isothiocyanate Derivative | Cell Line | Concentration Range | Duration | Observed Effect on ROS | Reference(s) |

| Phenethyl Isothiocyanate (PEITC) | CaSki & HeLa (Cervical Cancer) | 20, 25, 30 µM | 24 h | Dose-dependent increase in intracellular ROS production | frontiersin.org |

| Phenethyl Isothiocyanate (PEITC) | K562 (Chronic Myeloid Leukemia) | Not Specified | Not Specified | Induced cell death through ROS stress and oxidative damage | nih.gov |

| Allyl Isothiocyanate (AITC) | HT-29 (Colorectal Cancer) | Not Specified | Not Specified | ROS production induced apoptosis via ER stress and mitochondrial pathway | nih.gov |

| Phenylalkyl Isoselenocyanates (ISC) & Isothiocyanates (ITC) | A549 (Lung Adenocarcinoma) | Not Specified | Not Specified | Both ITC and ISC compounds induced ROS; ISCs showed greater ability | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For halogenated phenyl isothiocyanates, these calculations provide a detailed understanding of their reactivity, stability, and spectroscopic characteristics.

Further analyses often include:

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For 3-Chloro-4-iodophenyl Isothiocyanate, the electronegative nitrogen and sulfur atoms of the isothiocyanate group, along with the chlorine atom, would represent regions of negative potential, while the carbon atom of the NCS group would be a primary electrophilic site.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer interactions and the delocalization of electron density within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM provides a rigorous definition of atomic properties and the nature of chemical bonds (e.g., ionic, covalent, charge transfer) within the molecule.

These computational tools collectively provide a comprehensive picture of the molecule's electronic landscape, which is essential for understanding its interaction with biological targets. researchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. For phenyl isothiocyanate derivatives, DFT has been successfully used to assign vibrations corresponding to the characteristic N=C=S stretching, C-H bending, C-Cl stretching, and other skeletal modes. This predictive power is invaluable for confirming the structure of newly synthesized compounds and understanding their molecular vibrations.

The three-dimensional structure and conformational flexibility of a molecule are critical to its biological activity. Computational methods are used to perform conformational analysis by calculating the potential energy surface of the molecule as a function of bond rotations. For this compound, a key parameter is the torsional angle between the phenyl ring and the isothiocyanate (-NCS) group. These calculations identify the lowest energy conformer, representing the most stable and populated structure of the molecule, which is crucial for subsequent molecular docking and pharmacophore modeling studies.

Molecular Docking and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov It is widely used to screen for potential drug candidates by simulating their interaction with the active site of a biological target, typically a protein or enzyme.

In studies involving phenyl isothiocyanate derivatives with anticancer properties, molecular docking has been employed to identify and validate potential protein targets. researchgate.netnih.gov For instance, a computational study on a series of anticancer phenyl isothiocyanates identified Spindlin1, a protein overexpressed in certain cancer cells, as a plausible target. researchgate.netnih.gov The docking analysis revealed favorable binding affinities, suggesting that the compounds could fit within the protein's binding pocket and form stabilizing interactions. researchgate.net Other research on isothiocyanate derivatives has identified cyclooxygenase (COX-2) as a potential target, with docking studies highlighting key interactions with amino acid residues like Tyr385, Trp387, and Phe518. nih.govrsc.org For this compound, docking studies would be essential to predict its binding mode and affinity against similar cancer-related targets, providing a rationale for its biological activity.

Below is a table showing representative docking scores for related phenyl isothiocyanate compounds against a cancer target to illustrate typical results from such studies.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Phenyl Isothiocyanate Derivative 1 | Spindlin1 (Homo sapiens) | -6.1 | researchgate.net |

| Phenyl Isothiocyanate Derivative 2 | Spindlin1 (Homo sapiens) | -6.4 | researchgate.net |

| Phenyl Isothiocyanate Derivative NC6 | Spindlin1 (Homo sapiens) | -7.1 | researchgate.net |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design strategy. A pharmacophore represents the three-dimensional arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that are necessary for a molecule to bind to a specific biological target and elicit a response.

If a set of active molecules like this compound and its analogues are known, a pharmacophore model can be generated to capture their common chemical features. This model then serves as a 3D query to screen large virtual libraries for new, structurally diverse compounds that possess the required features and are therefore likely to be active. This approach is particularly useful when the 3D structure of the biological target is unknown. Ligand-based design uses the pharmacophore model to guide the rational modification of the lead compound to improve its potency and selectivity.

In Silico Prediction of Bioactivity and ADME Properties (Excluding Clinical)

Before expensive synthesis and biological testing, computational methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These in silico predictions help to identify compounds with favorable pharmacokinetic profiles and filter out those likely to fail in later stages of development.

For phenyl isothiocyanate derivatives, ADME predictions are used to assess properties according to established rules like Lipinski's Rule of Five, which evaluates molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. researchgate.netnih.gov Chemoinformatic analyses of isothiocyanates suggest that many compounds in this class have properties suitable for oral absorption. nih.gov Other predicted parameters include blood-brain barrier (BBB) penetration, aqueous solubility, and potential interactions with metabolic enzymes. nih.govnih.gov

The table below summarizes the kind of ADME and drug-likeness properties that are typically predicted in silico for compounds in this class.

| Property | Description | Typical Predicted Value/Outcome | Reference |

|---|---|---|---|

| Molecular Weight | Mass of the molecule (Lipinski's Rule: <500 g/mol) | Compliant | nih.gov |

| logP | Octanol-water partition coefficient, indicates lipophilicity (Lipinski's Rule: <5) | Compliant | nih.gov |

| Hydrogen Bond Donors | Number of N-H or O-H bonds (Lipinski's Rule: ≤5) | Compliant | nih.gov |

| Hydrogen Bond Acceptors | Number of N or O atoms (Lipinski's Rule: ≤10) | Compliant | nih.gov |

| Oral Bioavailability | Prediction of absorption after oral administration. | Good | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Likelihood of crossing the BBB. | Variable/Low | nih.gov |

Analytical Methods for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like 3-Chloro-4-iodophenyl Isothiocyanate during and after its synthesis. These techniques probe the interaction of the molecule with electromagnetic radiation to reveal details about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR would be utilized.

¹H NMR: This technique provides information about the hydrogen atoms (protons) in the molecule. In the aromatic region of the ¹H NMR spectrum of this compound, a characteristic pattern of signals would be expected for the three protons on the benzene (B151609) ring. The chemical shifts and coupling constants of these signals would be influenced by the positions of the chloro, iodo, and isothiocyanate substituents.

¹³C NMR: This method probes the carbon skeleton of the molecule. The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in this compound, including the carbon of the isothiocyanate group, which typically appears in a specific region of the spectrum. The chemical shifts of the aromatic carbons would be affected by the electron-withdrawing or -donating nature of the substituents.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted Chemical Shift Range (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.0 | d, dd |

| Aromatic C-Cl | 130 - 140 | s |

| Aromatic C-I | 90 - 100 | s |

| Aromatic C-NCS | 130 - 140 | s |

| -N=C =S | 125 - 145 | s |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming its molecular formula (C₇H₃ClINS). The mass spectrum would also display a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and would show fragmentation patterns that can help to confirm the structure.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M]⁺ | Calculated based on exact masses of C, H, Cl, I, N, S | Molecular ion peak with characteristic isotopic pattern for Cl. |

| [M-NCS]⁺ | [M]⁺ - 58.07 | Fragment corresponding to the loss of the isothiocyanate group. |

| [C₆H₃ClI]⁺ | 236.89 | Fragment corresponding to the aromatic ring with substituents. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong and sharp absorption band in the region of 2000-2200 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. Other bands corresponding to C-H stretching of the aromatic ring, C=C stretching, and C-Cl and C-I stretching would also be present.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| -N=C=S (asymmetric stretch) | 2000 - 2200 |

| Aromatic C-H (stretch) | 3000 - 3100 |

| Aromatic C=C (stretch) | 1400 - 1600 |

| C-Cl (stretch) | 600 - 800 |

| C-I (stretch) | 500 - 600 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The positions and intensities of these bands are influenced by the substituents on the benzene ring. The spectrum would likely show absorptions corresponding to π → π* transitions of the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of its structure.

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. A reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the compound would be determined by the area percentage of its peak in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can also be used for purity analysis.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to get a preliminary assessment of purity.

These analytical methods, when used in combination, provide a comprehensive characterization of this compound, which is crucial for its use in further research and development.

Future Research Directions and Translational Potential Preclinical Focus

Design and Synthesis of Next-Generation Analogues

The design and synthesis of analogues of a lead compound are fundamental to optimizing its pharmacological profile. For 3-Chloro-4-iodophenyl Isothiocyanate, the systematic modification of its aryl backbone can be expected to yield a diverse library of new chemical entities with potentially enhanced properties. Future synthetic campaigns will likely focus on several key areas of structural modification.

Another avenue for analogue design involves the incorporation of linkers and spacers to create bifunctional molecules. By attaching other pharmacophores or targeting moieties to the this compound scaffold, it may be possible to create hybrid molecules with dual mechanisms of action or the ability to selectively accumulate in specific tissues or cell types. johnshopkins.edu The synthesis of such next-generation analogues will rely on a variety of modern synthetic methodologies, including cross-coupling reactions and solid-phase synthesis, to efficiently generate a wide range of derivatives for biological evaluation. rsc.orgresearchgate.net

| Analogue Design Strategy | Rationale | Potential Outcome |

| Halogen Substitution | Modulate electronic and lipophilic properties | Improved potency and selectivity |

| Introduction of Functional Groups | Alter steric and electronic characteristics | Enhanced target binding and pharmacokinetic profile |

| Linker and Spacer Incorporation | Create bifunctional or targeted molecules | Dual-action compounds or tissue-specific delivery |

Application in Early-Stage Drug Discovery Pipelines (Non-Human)

The isothiocyanate functional group is known for its ability to interact with a variety of biological nucleophiles, making compounds like this compound prime candidates for screening in early-stage drug discovery pipelines. Preclinical evaluation of this compound and its analogues would likely focus on their potential as anticancer and anti-inflammatory agents, given the well-documented activities of other isothiocyanates. nih.govresearchgate.net

In the context of oncology, future research could involve screening this compound against a panel of human cancer cell lines to identify specific cancer types that are particularly sensitive to its cytotoxic or cytostatic effects. Mechanistic studies in these cell lines would then aim to elucidate the molecular pathways that are perturbed by the compound, such as the induction of apoptosis, inhibition of cell proliferation, or interference with cell signaling cascades. nih.gov Animal models of cancer would be the subsequent step to evaluate the in vivo efficacy and tolerability of the most promising candidates.

For inflammatory conditions, preclinical studies could explore the ability of this compound to modulate inflammatory pathways in cellular and animal models of diseases such as arthritis or inflammatory bowel disease. The compound's effect on the production of inflammatory mediators, the activation of immune cells, and the expression of key inflammatory proteins would be of particular interest. mdpi.com

Integrated Systems Biology Approaches to Understanding Biological Effects

To gain a comprehensive understanding of the biological effects of this compound, future research will likely employ integrated systems biology approaches. These methodologies, which combine high-throughput data generation with computational modeling, can provide a holistic view of the cellular response to a chemical perturbation. scispace.com

Transcriptomic studies, such as RNA sequencing, could be used to profile the changes in gene expression in cells treated with this compound. This would reveal the key signaling pathways and cellular processes that are affected by the compound. nih.gov Proteomic and metabolomic analyses could provide complementary information on the changes in protein and metabolite levels, respectively, offering a more complete picture of the compound's mechanism of action.

By integrating these multi-omics datasets, researchers can construct network models of the compound's biological effects. These models can help to identify key molecular targets and pathways, predict potential off-target effects, and generate new hypotheses for further experimental validation. A systems biology approach will be crucial for moving beyond a single-target view of drug action and embracing the complexity of biological systems. scispace.com

| Omics Technology | Information Gained | Potential Application |

| Transcriptomics (RNA-seq) | Changes in gene expression | Identification of affected signaling pathways |

| Proteomics | Alterations in protein abundance and modifications | Discovery of direct and indirect protein targets |

| Metabolomics | Shifts in metabolic profiles | Understanding of metabolic reprogramming |

Exploration of Novel Therapeutic Targets

While many isothiocyanates are known to target well-established pathways, such as the Keap1-Nrf2 system, there is significant potential for this compound and its analogues to interact with novel therapeutic targets. mdpi.com The unique substitution pattern of this compound may confer a distinct target binding profile compared to other isothiocyanates.

Future research in this area will involve target identification and validation studies. Affinity-based proteomics, where the compound is used as a bait to pull down its interacting proteins from cell lysates, is a powerful technique for identifying direct molecular targets. The hits from these experiments can then be validated using a variety of biophysical and cell-based assays to confirm a direct and functionally relevant interaction.

Furthermore, computational approaches, such as molecular docking and virtual screening, can be used to predict potential protein targets for this compound based on its three-dimensional structure. These in silico predictions can then guide experimental validation, accelerating the discovery of novel therapeutic targets. The identification of new targets will not only advance our understanding of the compound's mechanism of action but could also open up new therapeutic avenues for diseases with unmet medical needs.

Development of Chemical Probes for Biological Research

The reactive nature of the isothiocyanate group makes it an excellent warhead for the development of chemical probes. These probes are valuable tools for studying the function and localization of specific proteins in their native biological context. This compound could serve as a scaffold for the design of such probes. acs.org

To create a chemical probe, the this compound core would be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety. This would allow for the visualization or enrichment of the protein targets of the compound. The design of these probes would need to carefully consider the placement of the tag to minimize interference with the compound's binding to its target.

Once synthesized, these chemical probes could be used in a variety of applications, including fluorescence microscopy to visualize the subcellular localization of the target protein, and affinity chromatography to isolate and identify the target protein and its associated binding partners. The development of chemical probes based on the this compound structure will not only facilitate the study of its own biological effects but also provide valuable tools for the broader chemical biology community.

| Chemical Probe Component | Function | Example Application |

| This compound Scaffold | Target binding and covalent modification | Interrogating the function of specific proteins |

| Reporter Tag (e.g., Fluorophore, Biotin) | Visualization or enrichment | Fluorescence microscopy, affinity pull-down assays |

| Linker | Connects scaffold and reporter tag | Optimizes probe performance and minimizes steric hindrance |

Q & A

Q. What are the standard synthetic routes for 3-Chloro-4-iodophenyl Isothiocyanate, and how can purity be optimized?

- Methodological Answer : The synthesis typically begins with 3-chloro-4-iodoaniline, which is treated with thiophosgene (CSCl₂) in an inert solvent like dichloromethane under controlled pH (8–9, maintained by sodium bicarbonate). The reaction is monitored via TLC, and the product is purified via column chromatography (silica gel, hexane/ethyl acetate eluent). Purity optimization requires rigorous exclusion of moisture and oxygen, as isothiocyanates are moisture-sensitive. For analogs like 3-chloro-4-fluorophenyl isothiocyanate, >90% purity is achievable using similar protocols .

- Key Data Table :

| Parameter | Condition |

|---|---|

| Starting Material | 3-Chloro-4-iodoaniline |

| Reagent | Thiophosgene |

| Solvent | Dichloromethane |

| Purification | Column Chromatography (Hexane/EA) |

| Typical Yield | 60–75% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : To confirm aromatic substitution patterns and isothiocyanate group integration.

- IR Spectroscopy : A sharp peak near 2100 cm⁻¹ confirms the -NCS group .

- Elemental Analysis : Validates C, H, N, S, and halogen composition.

- HPLC : Assess purity (>98% for research-grade material). For analogs like pentafluorophenyl isothiocyanate, GC-MS is used for volatile impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : DFT calculations (e.g., Gaussian 16) model the electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and transition states. For example, the electrophilicity of the -NCS group can be quantified using Fukui indices. Computational workflows like ICReDD’s reaction path search methods integrate quantum chemical calculations to predict regioselectivity in reactions with amines or thiols .

- Example Computational Parameters :

| Software | Basis Set | Solvent Model | Output Metric |

|---|---|---|---|

| Gaussian 16 | B3LYP/6-31G* | PCM (CH₂Cl₂) | HOMO-LUMO Gap (eV) |

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

- Methodological Answer : Contradictions often arise from solvent effects, isotopic impurities, or conformational flexibility. Mitigation strategies include:

- Solvent Correction : Use computational solvent models (e.g., COSMO-RS) to align theoretical IR/NMR shifts with experimental data.

- Isotopic Purity : Verify iodine/chlorine isotopic ratios via high-resolution MS.

- Dynamic NMR : Resolve rotational barriers in the -NCS group at variable temperatures. Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. What experimental design principles apply to optimizing reaction conditions for this compound derivatives?

- Methodological Answer : Use factorial design (e.g., 2³ factorial experiments) to test variables like temperature, solvent polarity, and catalyst loading. For example, a study on 4-chloro-3-(trifluoromethyl)phenyl isocyanate optimized yields by varying reaction time (6–24 hrs) and solvent (THF vs. DCM) . Statistical tools (ANOVA) identify significant factors, while robotic high-throughput screening accelerates condition optimization .

Application-Oriented Questions